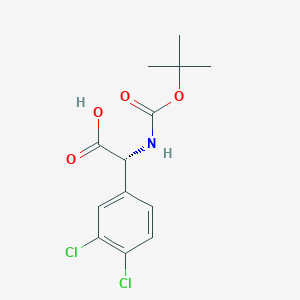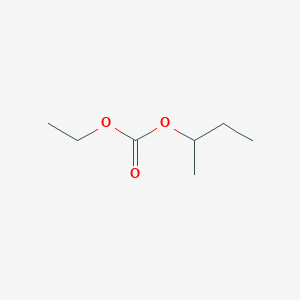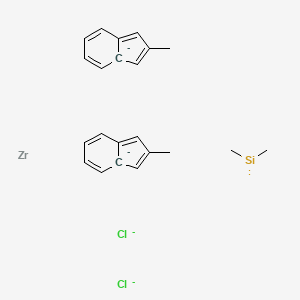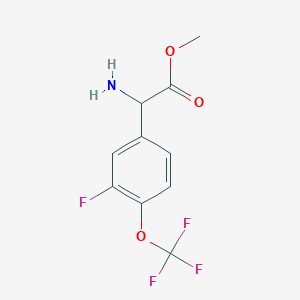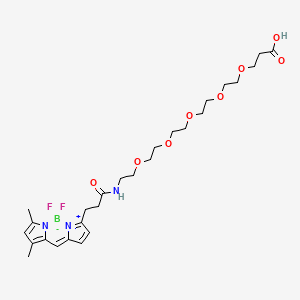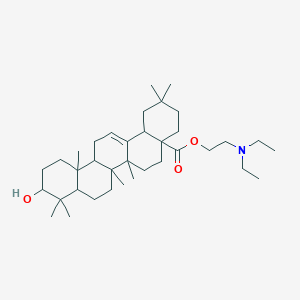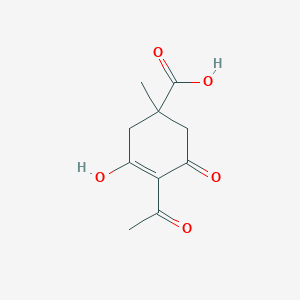
3,5-Dioxo-4-(1-hydroxyethylidene)-1-methylcyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid of cyclohexane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- typically involves multiple steps. One common method is the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate can then undergo further reactions to introduce the 1-hydroxyethylidene and 1-methyl-3,5-dioxo groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the cyclohexane ring, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of cyclohexanecarboxylic acid, such as:
Cyclohexanecarboxylic acid: The parent compound, which is a precursor to many derivatives.
1-Hydroxyethylidene-1,1-diphosphonic acid: A related compound with similar functional groups.
Cyclohexanone: A simpler derivative with a ketone group.
Uniqueness
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
4-acetyl-3-hydroxy-1-methyl-5-oxocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h12H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
FXZGVVCCACJQCC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


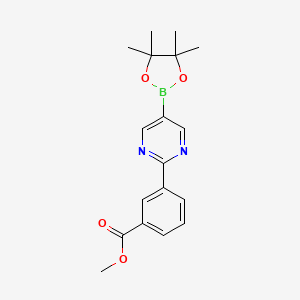
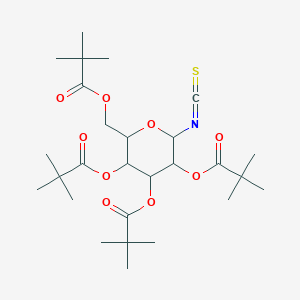
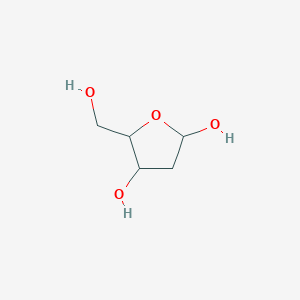
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
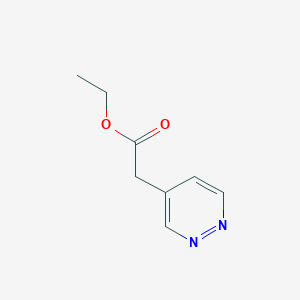

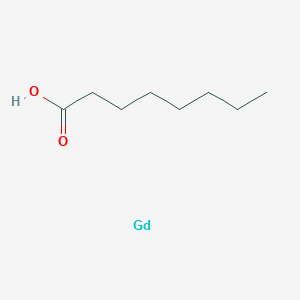
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
